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Compound of Interest

Compound Name: Rubrofusarin

Cat. No.: B1680258

Abstract

Rubrofusarin is a naturally occurring naphtho-y-pyrone produced by various fungi, notably
from the Fusarium and Aspergillus genera.[1][2] This polyketide pigment has garnered
significant interest within the scientific community due to its biosynthetic role as a precursor to
other complex fungal metabolites and its potential biological activities, including a-glucosidase
inhibition.[2] This technical guide provides a comprehensive overview of the spectroscopic data
of Rubrofusarin, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
(MS) data. Detailed experimental protocols for the acquisition of this data are presented, along
with visualizations of its biosynthetic pathway and a proposed mechanism of its inhibitory
action. The information herein is intended to serve as a valuable resource for researchers in
natural product chemistry, mycology, and drug discovery.

Spectroscopic Data

The structural elucidation of Rubrofusarin has been accomplished through the extensive use
of modern spectroscopic techniques. The following tables summarize the key NMR and MS
data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic
compounds. The *H and 3C NMR data for Rubrofusarin are presented below.
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Table 1: *H NMR Spectroscopic Data for Rubrofusarin

Atom No. Chemical Shift (5) Multiplicity Coupling Constant
pPpm (9) Hz

3 6.04 s

5-OH 14.91 s

7 6.47 d 20

9 6.70 d 20

2-CHs 2.38 s

8-OCHs 3.92 s

Note: Data acquired in CDCls.[3]

Table 2: 13C NMR Spectroscopic Data for Rubrofusarin
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Atom No. Chemical Shift (8) ppm
2 162.3
3 107.5
4 185.0
4a 105.0
5 161.0
6 160.9
6a 97.9
7 100.2
8 165.5
9 98.5
10a 140.0
10b 108.0
2-CHs 20.5
8-OCHs 56.2

Note: Data interpretation based on HMQC spectra.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry provides accurate mass measurements, enabling the

determination of elemental composition and fragmentation patterns that aid in structural

confirmation.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Rubrofusarin

lon

m/z (measured) Formula

[M+H]*

C15H130s
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Note: Data acquired using a Q-Orbitrap MS system.[1]

Table 4: Major Fragment lons of Rubrofusarin from ddMS2 Analysis

mlz Relative Abundance Proposed Formula
230.0574 >10% C13H1004

244.0370 >10% C13HsOs

287.0555 >5% C15H1106

Note: Data from data-dependent tandem mass spectrometry (ddMS?) on a Q-Orbitrap MS.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. The
following sections provide comprehensive protocols for the spectroscopic analysis of
Rubrofusarin.

NMR Spectroscopy Protocol (Representative)

While a specific detailed protocol for Rubrofusarin was not available, the following is a
representative protocol for the NMR analysis of fungal polyketides, which can be adapted for
Rubrofusarin.

2.1.1. Sample Preparation

« Isolation: Rubrofusarin is typically isolated from fungal cultures (e.g., Fusarium culmorum)
grown in a suitable medium. The fungal mycelium is extracted with an organic solvent such
as ethyl acetate. The crude extract is then subjected to chromatographic purification, often
using silica gel column chromatography followed by preparative thin-layer chromatography
or high-performance liquid chromatography (HPLC) to yield pure Rubrofusarin.

o Sample for NMR: Approximately 5-10 mg of purified Rubrofusarin is dissolved in 0.5-0.7 mL
of deuterated chloroform (CDCls) or deuterated dimethyl sulfoxide (DMSO-de).
Tetramethylsilane (TMS) is added as an internal standard (& 0.00).
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2.1.2. NMR Data Acquisition

e Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm
probe is used.

e H NMR:

[¢]

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

[¢]

Spectral Width: 0-16 ppm.

[e]

Acquisition Time: ~3-4 seconds.

o

Relaxation Delay: 1-2 seconds.

[¢]

Number of Scans: 16-64, depending on sample concentration.

e 1BC NMR:

[e]

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

o

Spectral Width: 0-220 ppm.

[¢]

Acquisition Time: ~1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Number of Scans: 1024-4096, due to the lower natural abundance of 13C.

e 2D NMR (HSQC, HMBC, COSY): Standard pulse programs and parameters are used as
provided by the spectrometer manufacturer. Spectral widths are set to encompass all proton
and carbon signals.

2.1.3. Data Processing

e The acquired Free Induction Decays (FIDs) are Fourier transformed after applying an
exponential window function to improve the signal-to-noise ratio.

e Phase and baseline corrections are applied to the transformed spectra.
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o Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Mass Spectrometry Protocol (UHPLC/Q-Orbitrap MS)

The following protocol is based on a validated method for the analysis of Rubrofusarin in grain
samples.[1][4]

2.2.1. Sample Preparation and Extraction

o Standard Solution: A stock solution of Rubrofusarin (e.g., 200 pg/mL) is prepared in
acetonitrile. Working standards are prepared by diluting the stock solution.

o Extraction from Matrix (if applicable): For samples in a complex matrix like grain, a suitable
extraction method such as QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
can be employed, followed by a cleanup step.

2.2.2. UHPLC Conditions

System: An ultra-high-performance liquid chromatography system.

e Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 um patrticle size).
» Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

» Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

o Gradient Elution: A suitable gradient is used to separate the analyte from other matrix
components. For example, starting with a high percentage of mobile phase A and gradually
increasing the percentage of mobile phase B.

e Flow Rate: 0.3 mL/min.

e Column Temperature: 40 °C.
e Injection Volume: 2-5 pL.
2.2.3. Q-Orbitrap MS Conditions

e System: A hybrid quadrupole-Orbitrap mass spectrometer.
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« lonization Source: Heated electrospray ionization (H-ESI) in positive ion mode.
e Spray Voltage: 3.5 kV.
o Capillary Temperature: 320 °C.
o Sheath Gas and Aux Gas Flow Rates: Optimized for best signal intensity.
e Full Scan MS:
o Resolution: 70,000 FWHM.
o Scan Range: m/z 100-1000.
o Data-Dependent MS2 (ddMS?):
o Resolution: 17,500 FWHM.
o Isolation Window: m/z 1.0.
o Collision Energy: Stepped normalized collision energy (e.g., 20, 40, 60 eV).
2.2.4. Data Analysis
e Data is acquired and processed using the instrument's software.

e The accurate mass of the precursor ion ([M+H]*) and its fragmentation pattern are used for
identification and structural confirmation.

Visualizations

Diagrams are provided to illustrate key biological and experimental concepts related to
Rubrofusarin.

Biosynthetic Pathway of Rubrofusarin

Rubrofusarin is synthesized via a polyketide pathway. The following diagram outlines the key
steps in its formation.[5]
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Caption: Biosynthetic pathway of Rubrofusarin from precursor molecules.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the isolation and spectroscopic characterization of Rubrofusarin is
depicted below.
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Caption: Workflow for Rubrofusarin analysis.

Proposed Mechanism of a-Glucosidase Inhibition

Rubrofusarin has been identified as an inhibitor of a-glucosidase, an enzyme involved in
carbohydrate digestion. The diagram below illustrates the general principle of a-glucosidase

inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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